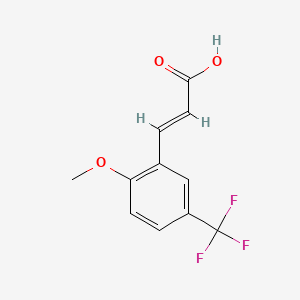

2-甲氧基-5-(三氟甲基)肉桂酸

描述

2-Methoxy-5-(trifluoromethyl)cinnamic acid is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methoxy-5-(trifluoromethyl)cinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(trifluoromethyl)cinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药理学:抗菌剂

2-甲氧基-5-(三氟甲基)肉桂酸已被探索用于创建新的抗菌剂。 发表在《国际分子科学杂志》上的一项研究报道了从 3- 和 4-(三氟甲基)肉桂酸衍生的苯胺类化合物的合成,这些化合物对耐药细菌菌株显示出有希望的活性 。这表明,2-甲氧基-5-(三氟甲基)肉桂酸的衍生物可能对开发治疗目前抗生素耐药感染的药物具有价值。

材料科学:先进标签材料

在材料科学领域,该化合物已被用于开发能够承受实验室或工业应用中恶劣环境条件的标签材料 。三氟甲基可能有助于这些材料的耐用性和耐化学性,使其适合具有挑战性的应用。

化学合成:有机化合物的中间体

2-甲氧基-5-(三氟甲基)肉桂酸是合成各种有机化合物的中间体。 其结构允许进一步功能化,使其成为有机化学中通用的构建块 。它可以用来合成更复杂的分子,这些分子在制药和农用化学品中具有潜在的应用。

生物化学:酶抑制研究

该化合物在生物化学中的作用包括酶抑制研究。其结构特征使其能够与某些酶的活性位点相互作用,可能抑制其功能。 这在了解疾病机制和开发靶向治疗方面很有用 。

环境影响:生态毒理学

已经评估了 2-甲氧基-5-(三氟甲基)肉桂酸的环境影响,它不被认为对环境有害或在废水处理厂中不可降解 。其低水溶性表明它不太可能在环境中移动,从而降低了土壤污染的风险。

工业应用:实验室化学品

在工业上,2-甲氧基-5-(三氟甲基)肉桂酸由于其稳定性和反应性而被用作实验室化学品。 建议在研发环境中使用它,特别是在需要精确化学反应的科学研究中 。

作用机制

Target of Action

Cinnamic acid, a related compound, is known to be a central intermediate in the biosynthesis of various natural products .

Mode of Action

Cinnamic acid derivatives have been reported to exhibit significant anti-tb activity when an electron-withdrawing group is present on the para position of the phenyl ring .

Biochemical Pathways

Cinnamic acid is known to be involved in the biosynthesis of lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-(trifluoromethyl)cinnamic acid. For instance, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed . It is also advised to avoid dust formation and to handle the compound only in a well-ventilated area or outdoors .

生物活性

2-Methoxy-5-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Methoxy-5-(trifluoromethyl)cinnamic acid features a methoxy group and a trifluoromethyl group attached to the cinnamic acid backbone. This unique structure contributes to its distinct biological properties.

The biological activity of 2-Methoxy-5-(trifluoromethyl)cinnamic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with cellular targets .

Antioxidant Activity

Research indicates that compounds related to cinnamic acids exhibit significant antioxidant properties. The antioxidant activity of 2-Methoxy-5-(trifluoromethyl)cinnamic acid can be compared to its parent compound, with studies showing that derivatives often enhance this activity due to structural modifications .

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 (µM) |

|---|---|

| 2-Methoxy-5-(trifluoromethyl)cinnamic acid | TBD |

| Cinnamic Acid | 243.84 |

| 3,4,5-Trimethoxycinnamic Acid | TBD |

Anti-inflammatory Effects

Cinnamic acid derivatives have shown potential anti-inflammatory effects. In animal models, compounds similar to 2-Methoxy-5-(trifluoromethyl)cinnamic acid have been observed to reduce inflammation markers, suggesting a role in managing inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of cinnamic acid derivatives. The structure-activity relationship (SAR) indicates that modifications such as the trifluoromethyl group can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against human cancer cells, indicating significant antiproliferative effects .

Table 2: Anticancer Activity of Cinnamic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Methoxy-5-(trifluoromethyl)cinnamic acid | MCF-7 | TBD |

| p-Methoxycinnamic Acid | HT-29 | 36 |

| Caffeic Acid | WiDr | 30.8 |

Case Studies

- Gastric Lesion Protection : A study investigated the protective effects of various cinnamic acid derivatives on gastric lesions induced by hydrochloric acid and ethanol. The results indicated that compounds like 2-Methoxy-5-(trifluoromethyl)cinnamic acid significantly reduced lesion sizes compared to control groups .

- Cell Cycle Alteration : Another study focused on the effect of cinnamic acid derivatives on cell cycle progression in cancer cells. The findings revealed that these compounds could induce cell cycle arrest, leading to apoptosis in malignant cells .

属性

IUPAC Name |

(E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXJHQWJVWEASH-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。